molecular formula C16H27FN2OSi B1440396 2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine CAS No. 1228666-47-4

2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine

Cat. No.: B1440396
CAS No.: 1228666-47-4
M. Wt: 310.48 g/mol
InChI Key: OBODMQKCOATHFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine is a complex organic compound that features a pyrrolidine ring, a fluoropyridine moiety, and a tert-butyldimethylsilyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, the silylation process may use tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . The reaction conditions, including temperature and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyloxy group can protect reactive sites during chemical reactions, while the fluoropyridine moiety may interact with biological targets through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine is unique due to the presence of the fluoropyridine moiety, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications .

Properties

IUPAC Name

tert-butyl-[[1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27FN2OSi/c1-16(2,3)21(4,5)20-12-13-9-10-19(11-13)15-8-6-7-14(17)18-15/h6-8,13H,9-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBODMQKCOATHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27FN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673604
Record name 2-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-47-4
Record name 2-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-6-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine
Reactant of Route 2
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine
Reactant of Route 3
Reactant of Route 3
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine
Reactant of Route 4
Reactant of Route 4
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine
Reactant of Route 5
Reactant of Route 5
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine
Reactant of Route 6
Reactant of Route 6
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.